molecular formula C15H13NO2 B1616880 Salicylidene p-aminoacetophenone CAS No. 788-23-8

Salicylidene p-aminoacetophenone

Cat. No.: B1616880
CAS No.: 788-23-8
M. Wt: 239.27 g/mol
InChI Key: NMHNMJLIXGLSFY-UHFFFAOYSA-N
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Description

Salicylidene p-aminoacetophenone (SPA) is a Schiff base ligand synthesized by condensing p-aminoacetophenone (4-acetylaniline) with salicylaldehyde (2-hydroxybenzaldehyde) . The reaction typically occurs in ethanol under reflux with a catalytic amount of glacial acetic acid, forming a yellow crystalline product. SPA is characterized by its bidentate coordination via the phenolic oxygen and imine nitrogen, enabling the formation of stable metal complexes with Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) .

Key structural features of SPA include:

  • Acetophenone moiety: Provides electron-withdrawing effects, influencing electronic properties and metal-binding affinity.
  • Salicylaldehyde-derived imine: Enhances stability and chelation efficiency.
  • Planar geometry: Facilitates π-π stacking interactions in supramolecular assemblies.

Properties

IUPAC Name

1-[4-[(2-hydroxyphenyl)methylideneamino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-11(17)12-6-8-14(9-7-12)16-10-13-4-2-3-5-15(13)18/h2-10,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHNMJLIXGLSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788-23-8
Record name Salicylidene p-aminoacetophenone
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Record name NSC116576
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Record name 4'-(2-HYDROXYBENZYLIDENEAMINO)ACETOPHENONE
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Preparation Methods

Direct Condensation Method

  • Procedure: Dissolve 1 equivalent of p-aminoacetophenone in absolute ethanol. Separately, dissolve 1 equivalent of salicylaldehyde in ethanol. Mix both solutions, add 3 drops of glacial acetic acid, and reflux the mixture for approximately 1.5 hours. Upon cooling, a yellow solid precipitates, which is filtered, washed, and recrystallized from ethanol.

  • Results: The product, this compound, typically appears as a yellow crystalline solid with yields around 81.7% and melting points between 104°C and 106°C.

Two-Step Synthesis Involving Intermediate Formation

Some protocols involve first synthesizing an intermediate Schiff base from p-aminoacetophenone and another amine or derivative, followed by reaction with salicylaldehyde to form the final ligand. For example, the Schiff base ligand can be prepared by reacting p-aminoacetophenone with 4-chloroaniline, followed by condensation with salicylaldehyde under reflux conditions for 8 hours.

  • Step 1: Reflux p-aminoacetophenone with 4-chloroaniline in ethanol with acetic acid catalyst at 70°C for 10 hours to form an intermediate.

  • Step 2: React the intermediate with salicylaldehyde in ethanol under reflux for 8 hours to yield the final Schiff base ligand.

  • Yield: The final ligand is obtained as a solid precipitate after cooling and filtration, with purification by recrystallization.

Catalysts and Solvent Effects

  • Catalyst: Glacial acetic acid is commonly used as a catalyst to promote the Schiff base formation by activating the carbonyl group and facilitating water removal during imine formation.

  • Solvent: Absolute ethanol is the preferred solvent due to its ability to dissolve both reactants and facilitate reflux conditions. It also assists in the crystallization of the product upon cooling.

  • Reaction Time and Temperature: Refluxing for 1.5 to 8 hours at approximately 70°C is standard, with longer times often used when synthesizing more complex derivatives or when additional reactants are involved.

Characterization and Purification

  • The crude product is typically a yellow solid that is filtered and washed with ethanol to remove unreacted starting materials.

  • Recrystallization from absolute ethanol yields pure this compound crystals.

  • Characterization techniques include melting point determination, elemental analysis, FTIR spectroscopy (to confirm imine C=N stretching), UV-Vis spectroscopy, and sometimes NMR to confirm the structure.

Summary Table of Preparation Methods

Method No. Reactants Conditions Catalyst Solvent Time (hrs) Yield (%) Melting Point (°C) Notes
1 Salicylaldehyde + p-aminoacetophenone Reflux at 70°C Glacial acetic acid Absolute ethanol 1.5 81.7 104-106 Direct Schiff base condensation
2 p-aminoacetophenone + 4-chloroaniline (intermediate) + salicylaldehyde Reflux at 70°C (10h + 8h) Glacial acetic acid Absolute ethanol 18 (total) Not specified Not specified Two-step synthesis via intermediate
3 Salicylaldehyde + p-aminoacetophenone + 4-aminoantipyrine (complex ligand) Reflux at 70°C Glacial acetic acid Absolute ethanol 6 69.7 178-179 Extended ligand synthesis for complexes

Research Findings and Observations

  • The Schiff base formation is a straightforward condensation reaction with high yields and reproducibility.

  • The presence of glacial acetic acid significantly improves the reaction rate and yield by catalyzing the imine formation.

  • Reflux time and temperature control are crucial for maximizing yield and purity.

  • The product’s melting point is a reliable indicator of purity and successful synthesis.

  • The synthesized this compound serves as a ligand for various metal complexes (Mn, Fe, Co, Ni, Cu), which are characterized by spectroscopic and elemental analysis techniques.

Chemical Reactions Analysis

Coordination Reactions with Transition Metals

SPA acts as a bidentate ligand , coordinating through the hydroxyl oxygen and azomethine nitrogen . Key complexes and their properties:

Metal IonComplex FormulaColorM.P. (°C)μeff{}_{\text{eff}} (B.M.)Geometry
Co(II)[Co(C26_{26}H24_{24}N4_4O2_2)2_2Cl2_2]Light brown185–1864.85Octahedral
Ni(II)[Ni(C26_{26}H24_{24}N4_4O2_2)2_2Cl2_2]Dark green190–1913.2Octahedral
Cu(II)[Cu(C26_{26}H24_{24}N4_4O2_2)2_2Cl2_2]Black159–1605.3Octahedral
Fe(III)[Fe(L)Cl2_2]·H2_2ODark brown122–1245.8Octahedral

Key Observations :

  • Molar Ratios : Metal-to-ligand ratios are typically 1:2 (e.g., Co(II), Ni(II)) or 1:1 (e.g., Fe(III)) .

  • Conductivity : Complexes exhibit non-electrolytic behavior (Λm_m = 4.7–6.4 Ω1^{-1} cm2^2 mol1^{-1}) .

  • Magnetic Moments : High-spin configurations confirmed for octahedral geometries (e.g., μeff{}_{\text{eff}} = 5.3 B.M. for Cu(II)) .

Spectroscopic Characterization

  • IR Spectroscopy :

    • υ(O–H) : 3430 cm1^{-1} (free ligand) → absent in complexes, indicating deprotonation .

    • υ(C=N) : 1615 cm1^{-1} (ligand) → shifts to 1600–1590 cm1^{-1} upon coordination .

  • UV-Vis Spectroscopy :

    • Ligand bands at 202 nm (π→π^*), 236 nm (n→π^*) .

    • Metal complexes show d→d transitions (e.g., Cu(II): 649 nm) .

Thermal Degradation

Thermogravimetric analysis (TGA) of SPA complexes reveals multi-stage decomposition:

ComplexDecomposition Steps (°C)Final Residue
[Cu(SPA)2_2Cl2_2]159–160, 220–300, >300CuO (63.76%)
[Fe(SPA)Cl2_2]·H2_2O122–124, 200–250, >300Fe2_2O3_3 (58.2%)

Reaction with Organic Substrates

SPA participates in multi-component reactions (e.g., with malononitrile and indole) to form 2-aminochromene derivatives . For example:

SPA+Malononitrile+IndoleL-Proline2-Aminochromene(Yield: 90%)\text{SPA} + \text{Malononitrile} + \text{Indole} \xrightarrow{\text{L-Proline}} \text{2-Aminochromene} \quad (\text{Yield: 90\%})

Scientific Research Applications

Salicylidene p-aminoacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of salicylidene p-aminoacetophenone involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

N-(Salicylidene)-2-hydroxyaniline (Compound 1, )
  • Structure: Derived from 2-hydroxyaniline (instead of p-aminoacetophenone) and salicylaldehyde.
  • Synthesis: Direct condensation without acetophenone substitution.
Morpholine-4-Carbothiohydrazide Schiff Base ()
  • Structure : Incorporates morpholine and thiosemicarbazide groups, creating a tetradentate ligand.
  • Synthesis: Multi-step condensation involving p-aminoacetophenone, salicylaldehyde, and 4-morpholinethiosemicarbazide.
  • Key difference: Additional sulfur and nitrogen donors enhance metal coordination versatility compared to SPA .
Salicylidene Acylhydrazides ()
  • Structure: Replace acetophenone with acylhydrazide (-CONHNH₂) groups.
  • Synthesis : Derived from salicylaldehyde and acylhydrazides.
  • Key difference : Acylhydrazide moiety enables selective targeting of bacterial proteins (e.g., WrbA, Tpx) for anti-virulence activity .
N,N′-Bis(salicylidene)ethylenediamine (salen) ()
  • Structure : Symmetric Schiff base with ethylenediamine bridging two salicylaldehyde units.
  • Synthesis : Condensation of ethylenediamine with two equivalents of salicylaldehyde.
  • Key difference : Larger cavity size allows for stronger magnetic coupling in Fe-salen complexes, making them suitable for drug delivery applications .

Physicochemical Properties

Property SPA N-(Salicylidene)-2-hydroxyaniline Fe-salen
Melting Point (°C) ~105–107 (precursor*) Not reported >250 (decomposition)
Solubility Ethanol, DMSO DMSO, DMF Limited in polar solvents
Magnetic Moment (μeff) Cu(II): ~1.8–2.1 BM N/A Fe(III): 5.9 BM
Stability in Solution Stable in ethanol pH-dependent Air-sensitive

*Melting point of p-aminoacetophenone precursor: 105–107°C .

Antimicrobial Activity
  • SPA and Metal Complexes: Limited direct data, but analogous salicylidene Schiff bases show MIC values of 8–64 µmol/dm³ against Mycobacterium tuberculosis . Cu(II)-SPA complexes are hypothesized to exhibit enhanced activity due to redox cycling .
  • N-(Salicylidene)-2-hydroxyaniline : MIC = 8 µmol/dm³ against M. tuberculosis with low cytotoxicity (80% cell viability at 1000 µmol/dm³) .
  • Salicylidene Acylhydrazides : Inhibit E. coli T3SS at IC₅₀ = 10–20 µM by targeting WrbA and Tpx proteins .
Cytotoxicity and Selectivity
  • SPA: Toxicity data unavailable, but p-aminoacetophenone is known to induce methemoglobinemia at high doses .
  • Fe-salen : Cytotoxic to cancer cells (IC₅₀ = 5–10 µM) with intrinsic magnetization for targeted therapy .

Biological Activity

Salicylidene p-aminoacetophenone (SAP) is a Schiff base compound formed by the condensation of salicylaldehyde and p-aminoacetophenone. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. This article reviews the biological activities of SAP, supported by recent research findings, case studies, and data tables.

1. Synthesis and Characterization

The synthesis of SAP typically involves the reaction of salicylaldehyde with p-aminoacetophenone in an alcohol solvent under reflux conditions. The resulting Schiff base can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its structure and purity .

2. Antimicrobial Activity

SAP exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that SAP demonstrates activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for SAP against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

The antimicrobial efficacy of SAP is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic activities .

3. Antifungal Activity

In addition to antibacterial properties, SAP has shown promising antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger. The results indicate that SAP can inhibit fungal growth effectively, with varying degrees of potency depending on the strain.

4. Anticancer Properties

Recent studies have highlighted the anticancer potential of SAP. It has been evaluated against several cancer cell lines, including:

  • HL-60 (human promyelocytic leukemia)
  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

Table 2 summarizes the IC50 values for SAP against different cancer cell lines.

Cell Line IC50 (µM)
HL-603.14
MCF-72.50
HepG25.00

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival .

5. Antioxidant Activity

SAP also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. Studies have employed various assays, such as DPPH and ABTS radical scavenging tests, to evaluate the antioxidant capacity of SAP.

Table 3: Antioxidant Activity of SAP

Assay IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These results indicate that SAP can effectively scavenge free radicals, thereby contributing to its overall biological activity .

6. Case Studies

A notable case study involved the synthesis of metal complexes derived from SAP, which were tested for enhanced biological activity. For instance, complexes formed with transition metals such as Cu(II) and Ni(II) exhibited improved anticancer effects compared to the free ligand . These metal complexes showed increased cytotoxicity against cancer cell lines, suggesting that coordination with metal ions can enhance the therapeutic potential of Schiff bases like SAP.

Q & A

Q. What are the standard synthetic routes for preparing Salicylidene p-aminoacetophenone?

this compound is synthesized via a Schiff base condensation reaction between p-aminoacetophenone and salicylaldehyde. Key steps include:

  • Reduction of p-nitroacetophenone : p-Aminoacetophenone is obtained by reducing p-nitroacetophenone using Fe powder/CaCl₂ in an EtOH-H₂O mixture .
  • Schiff base formation : The resulting p-aminoacetophenone reacts with salicylaldehyde under reflux in methanol, typically catalyzed by acids or bases, to form the Schiff base ligand. Reaction progress is monitored via TLC or UV-Vis spectroscopy .
  • Characterization : The product is purified via recrystallization and confirmed using FTIR (C=N stretch at ~1600–1620 cm⁻¹) and NMR spectroscopy (aromatic proton shifts at δ 6.5–8.5 ppm) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FTIR : Identifies functional groups (e.g., phenolic O-H stretch at ~3300 cm⁻¹, C=N stretch for the Schiff base) .
  • UV-Vis : Confirms π→π* transitions in the aromatic and conjugated C=N systems (absorption bands at ~250–350 nm) .
  • NMR : ¹H and ¹³C NMR provide structural details, such as the imine proton (δ ~8.3 ppm) and aromatic carbon environments .
  • Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N percentages) .

Q. How is p-aminoacetophenone produced for use in synthesizing Salicylidene derivatives?

p-Aminoacetophenone is synthesized via nitro reduction of p-nitroacetophenone using Fe powder/CaCl₂ in a 9:1 EtOH-H₂O mixture. The reaction is stirred at 70–80°C for 4–6 hours, followed by filtration and recrystallization (yield: ~75–85%) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., fluorescence vs. absorption peaks) be resolved?

Discrepancies between fluorescence and absorption spectra (e.g., Stokes shifts) arise from solvent polarity, temperature, and excited-state relaxation. For example, p-aminoacetophenone in ethanol at 77 K shows luminescence peaks red-shifted by ~50 nm compared to room-temperature absorption bands. Methodological solutions include:

  • Conducting temperature-controlled experiments (e.g., ethanol glass at 77 K) .
  • Using time-resolved spectroscopy to differentiate between singlet and triplet states .
  • Comparing computational models (e.g., CNDO/S calculations) with experimental data to validate electronic transitions .

Q. What strategies optimize reaction yields in metal complex synthesis using this compound?

  • Ligand-to-metal ratio : A 2:1 molar ratio (ligand:metal) typically maximizes coordination efficiency, as seen in [ML₂(H₂O)₂] complexes (M = Mn, Co, Ni) .
  • Solvent selection : Methanol or ethanol enhances solubility and minimizes side reactions during reflux .
  • pH control : Maintaining a pH of 6–8 prevents ligand hydrolysis and ensures stable chelation .
  • Characterization : Magnetic susceptibility measurements (e.g., µeff for Ni²+ ~3.2 BM) confirm octahedral geometry, while molar conductivity (<10 Ω⁻¹ cm² mol⁻¹) indicates non-electrolytic behavior .

Q. How do computational methods (e.g., DFT) explain the photophysical properties of this compound?

Density Functional Theory (DFT) calculations correlate experimental UV-Vis absorption bands with HOMO→LUMO transitions. For example:

  • The HOMO of p-aminoacetophenone is localized on the amino and carbonyl groups, while the LUMO resides on the aromatic ring.
  • Substituent effects (e.g., electron-donating -NH₂) lower the energy gap (Eg ~3.5 eV), aligning with absorption at ~350 nm .
  • Solvent effects are modeled using the Polarizable Continuum Model (PCM) to predict spectral shifts in polar vs. non-polar media .

Q. What methodological challenges arise in evaluating antibacterial activity of this compound derivatives?

  • Bioassay design : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., sulfonamide hybrids) with activity. For example, chalcone-sulfonamide hybrids (e.g., compound 8 ) show enhanced activity due to improved membrane permeability .
  • Control experiments : Include positive controls (e.g., ampicillin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .

Contradictions and Resolutions

  • Spectral Variations : Discrepancies in fluorescence intensity between studies are resolved by standardizing solvent polarity and temperature.
  • Synthetic Yields : Differences in p-aminoacetophenone reduction yields (75–85% vs. 70% ) stem from variations in Fe powder purity and reaction time.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Salicylidene p-aminoacetophenone
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